molecular formula C10H15N3O2 B13156210 5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid

5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13156210
M. Wt: 209.24 g/mol
InChI Key: KSDZPDYIOIYVIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and a base such as sodium ascorbate .

Industrial Production Methods

In industrial settings, the synthesis of 1,2,3-triazoles can be optimized using continuous flow conditions. This method allows for the efficient production of triazoles with high yields and functional group tolerance . The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow reactors has been demonstrated to be effective for the large-scale production of triazoles .

Chemical Reactions Analysis

Types of Reactions

5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its cycloheptyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-cycloheptyl-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c14-10(15)9-8(11-13-12-9)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,14,15)(H,11,12,13)

InChI Key

KSDZPDYIOIYVIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=NNN=C2C(=O)O

Origin of Product

United States

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